Cas no 2138202-78-3 (3-Piperidinamine, N,3-dimethyl-N-propyl-)

3-ピペリジンアミン、N,3-ジメチル-N-プロピル-は、有機合成中間体として重要な化合物です。分子構造中のピペリジン環とアミン基を有し、医薬品や農薬の合成において有用な骨格を提供します。N-プロピル基とN-メチル基の導入により、脂溶性の調整が可能で、生体利用度の向上が期待されます。また、立体障害を軽減する設計により、反応性が良好で、多様な誘導体化に適しています。高純度での製造が可能であり、研究用途から工業スケールまで幅広く対応可能です。

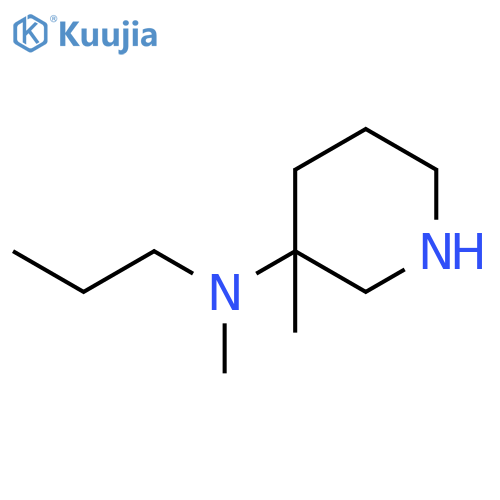

2138202-78-3 structure

商品名:3-Piperidinamine, N,3-dimethyl-N-propyl-

CAS番号:2138202-78-3

MF:C10H22N2

メガワット:170.295082569122

CID:5263810

3-Piperidinamine, N,3-dimethyl-N-propyl- 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinamine, N,3-dimethyl-N-propyl-

-

- インチ: 1S/C10H22N2/c1-4-8-12(3)10(2)6-5-7-11-9-10/h11H,4-9H2,1-3H3

- InChIKey: PGIJIPFEGPHLCO-UHFFFAOYSA-N

- ほほえんだ: N1CCCC(C)(N(C)CCC)C1

3-Piperidinamine, N,3-dimethyl-N-propyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-645482-0.1g |

N,3-dimethyl-N-propylpiperidin-3-amine |

2138202-78-3 | 95.0% | 0.1g |

$804.0 | 2025-03-15 | |

| Enamine | EN300-645482-0.25g |

N,3-dimethyl-N-propylpiperidin-3-amine |

2138202-78-3 | 95.0% | 0.25g |

$840.0 | 2025-03-15 | |

| Enamine | EN300-645482-10.0g |

N,3-dimethyl-N-propylpiperidin-3-amine |

2138202-78-3 | 95.0% | 10.0g |

$3929.0 | 2025-03-15 | |

| Enamine | EN300-645482-0.05g |

N,3-dimethyl-N-propylpiperidin-3-amine |

2138202-78-3 | 95.0% | 0.05g |

$768.0 | 2025-03-15 | |

| Enamine | EN300-645482-2.5g |

N,3-dimethyl-N-propylpiperidin-3-amine |

2138202-78-3 | 95.0% | 2.5g |

$1791.0 | 2025-03-15 | |

| Enamine | EN300-645482-0.5g |

N,3-dimethyl-N-propylpiperidin-3-amine |

2138202-78-3 | 95.0% | 0.5g |

$877.0 | 2025-03-15 | |

| Enamine | EN300-645482-1.0g |

N,3-dimethyl-N-propylpiperidin-3-amine |

2138202-78-3 | 95.0% | 1.0g |

$914.0 | 2025-03-15 | |

| Enamine | EN300-645482-5.0g |

N,3-dimethyl-N-propylpiperidin-3-amine |

2138202-78-3 | 95.0% | 5.0g |

$2650.0 | 2025-03-15 |

3-Piperidinamine, N,3-dimethyl-N-propyl- 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

2138202-78-3 (3-Piperidinamine, N,3-dimethyl-N-propyl-) 関連製品

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬